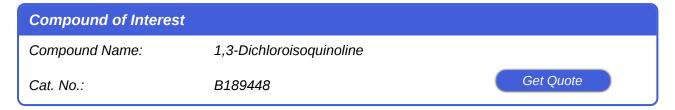


Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNA) of Dichloroisoquinolines

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNA) protocols for the functionalization of dichloroisoquinolines. The isoquinoline scaffold is a key pharmacophore in numerous clinically approved drugs and natural products, exhibiting a wide range of biological activities, including potent anticancer properties.[1][2][3][4] The methods detailed herein facilitate the synthesis of diverse isoquinoline derivatives, which are valuable for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Introduction to Nucleophilic Aromatic Substitution on Dichloroisoquinolines

Dichloroisoquinolines are versatile building blocks in medicinal chemistry. The two chlorine atoms on the isoquinoline ring are susceptible to displacement by various nucleophiles through nucleophilic aromatic substitution (SNA) reactions. The regioselectivity of these substitutions is influenced by the position of the chlorine atoms and the reaction conditions employed.

Generally, the C1 position of the isoquinoline ring is more activated towards nucleophilic attack.

[5] This section outlines key palladium-catalyzed cross-coupling reactions and classical SNA reactions for the derivatization of dichloroisoquinolines.



Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds on the dichloroisoquinoline core. These methods offer high efficiency and functional group tolerance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a widely used method for the synthesis of N-arylated compounds.[6] This reaction allows for the coupling of a variety of primary and secondary amines with dichloroisoquinolines, yielding aminoisoquinoline derivatives that are of significant interest in drug discovery due to their potential as kinase inhibitors and anticancer agents.[7][8]

Table 1: Summary of Buchwald-Hartwig Amination of Dichloroisoquinolines



Entry	Dichlo roisoq uinolin e Isomer	Amine	Cataly st/Liga nd	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
1	1,3- Dichlor oisoqui noline	Morphol ine	Pd₂(dba)₃ / XPhos	NaOtBu	Toluene	110	12	85
2	1,3- Dichlor oisoqui noline	Aniline	Pd(OAc) ₂ / BINAP	CS2CO3	Dioxan e	100	18	78
3	1,6- Dichlor oisoqui noline	Piperidi ne	Pd₂(dba)₃ / RuPhos	K3PO4	t-BuOH	100	24	92
4	3,4- Dichlor oisoqui noline	Benzyla mine	Pd(OAc) ₂ / SPhos	К2CO3	Toluene	100	16	88

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- To an oven-dried Schlenk tube, add the dichloroisoquinoline (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
- Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
- Seal the tube and heat the reaction mixture at the specified temperature with stirring for the indicated time.



- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired aminoisoquinoline.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and a halide.[10] This reaction is instrumental in synthesizing aryl- and heteroaryl-substituted isoquinolines, which have shown promise as anticancer agents.[3]

Table 2: Summary of Suzuki-Miyaura Coupling of Dichloroisoquinolines



Entry	Dichlo roisoq uinolin e Isomer	Boroni c Acid/E ster	Cataly st	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
1	1,3- Dichlor oisoqui noline	Phenylb oronic acid	Pd(PPh 3)4	K2CO3	Dioxan e/H₂O	90	12	91
2	1,6- Dichlor oisoqui noline	4- Methox yphenyl boronic acid	PdCl ₂ (d ppf)	Cs ₂ CO ₃	Toluene /EtOH/ H ₂ O	80	16	87
3	3,4- Dichlor oisoqui noline	Pyridine -3- boronic acid	Pd(OAc) ₂ / SPhos	K₃PO4	1,4- Dioxan e	100	24	82
4	1,3- Dichlor oisoqui noline	2- (Trifluor omethyl)phenyl boronic acid	Pd(PCy 3)2Cl2	КзРО4	Toluene /H₂O	100	18	85

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- In a round-bottom flask, dissolve the dichloroisoquinoline (1.0 mmol), the boronic acid or ester (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) in the specified solvent system (e.g., dioxane/water).[11]
- Degas the mixture by bubbling with an inert gas for 15-20 minutes.



- Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and stir the mixture at the indicated temperature.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction mixture and add water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
- Purify the residue by column chromatography to obtain the desired product.[12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted isoquinolines.[13][14] These compounds are valuable precursors for the synthesis of more complex heterocyclic systems and have been investigated for their biological activities.

Table 3: Summary of Sonogashira Coupling of Dichloroisoquinolines



Entry	Dichlo roisoq uinolin e Isomer	Alkyne	Cataly st Syste m	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
1	1,3- Dichlor oisoqui noline	Phenyla cetylen e	Pd(PPh 3)2Cl2 / Cul	Et₃N	THF	60	8	89
2	1,6- Dichlor oisoqui noline	Trimeth ylsilylac etylene	Pd(PPh 3)4 / Cul	DIPA	Toluene	80	12	85
3	3,4- Dichlor oisoqui noline	Proparg yl alcohol	PdCl ₂ (d ppf) / Cul	Et₃N	DMF	70	10	80
4	1,3- Dichlor oisoqui noline	1- Hexyne	Pd(OAc)² / XPhos / Cul	CS2CO3	Dioxan e	90	16	92

Experimental Protocol: General Procedure for Sonogashira Coupling

- To a Schlenk flask containing the dichloroisoquinoline (1.0 mmol), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) iodide (CuI, 4 mol%).
- Evacuate and backfill the flask with an inert gas.
- Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine).
- Add the terminal alkyne (1.2 mmol) via syringe.
- Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).



- Cool the mixture, filter through a pad of Celite, and wash with the solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography.[15][16]

Classical Nucleophilic Aromatic Substitution

Direct displacement of the chloro substituents by strong nucleophiles can also be achieved, often without the need for a metal catalyst.

Thiolation

The introduction of a sulfur-based nucleophile can be achieved through reaction with a thiol or a corresponding thiolate salt. The resulting thioethers are important intermediates in organic synthesis.

Table 4: Summary of Thiolation of Dichloroisoquinolines

| Entry | Dichloroisoquinoline Isomer | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---| | 1 | **1,3-Dichloroisoquinoline** | Sodium thiomethoxide | - | DMF | 80 | 6 | 90 | | 2 | 1,6-Dichloroisoquinoline | Thiophenol | K_2CO_3 | DMSO | 100 | 12 | 85 | | 3 | 3,4-Dichloroisoquinoline | Benzyl mercaptan | NaH | THF | 60 | 8 | 88 |

Experimental Protocol: General Procedure for Thiolation

- To a solution of the dichloroisoquinoline (1.0 mmol) in a suitable solvent (e.g., DMF), add the thiol (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol), or the pre-formed thiolate salt.
- Heat the reaction mixture at the indicated temperature with stirring.
- Monitor the reaction's progress by TLC.
- Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.
- Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.



Purify the residue by column chromatography.[17]

Cyanation

The cyano group is a versatile functional group that can be introduced onto the isoquinoline ring using a cyanide salt. This reaction provides access to cyanoisoquinolines, which can be further transformed into amides, carboxylic acids, or amines.

Table 5: Summary of Cyanation of Dichloroisoquinolines

Entry	Dichlor oisoqui noline Isomer	Cyanide Source	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)
1	1,3- Dichloroi soquinoli ne	KCN	Pd(PPh₃) ₄	DMF	120	24	75
2	1,6- Dichloroi soquinoli ne	Zn(CN)₂	Pd ₂ (dba) ₃ / dppf	DMA	140	18	80
3	3,4- Dichloroi soquinoli ne	K4[Fe(CN)6]	Pd(OAc) ₂ / SPhos	NMP/H₂ O	100	12	82

Experimental Protocol: General Procedure for Cyanation

- In a sealed tube, combine the dichloroisoquinoline (1.0 mmol), the cyanide source (e.g., KCN, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) if required.[10][18]
- Add the degassed solvent (e.g., DMF).
- Heat the reaction mixture at the specified temperature with vigorous stirring.

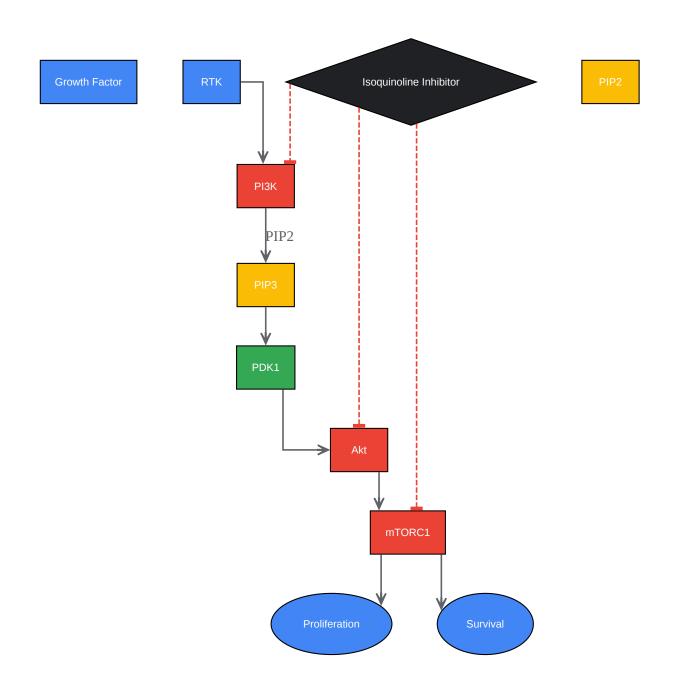


- · Monitor the reaction by TLC.
- After cooling, carefully quench the reaction with an appropriate aqueous solution (e.g., aqueous NaHCO₃).
- Extract the product with an organic solvent.
- Wash the organic layer, dry it, and concentrate it.
- Purify the crude product by chromatography.

Mandatory Visualizations Signaling Pathways and Experimental Workflows

Substituted isoquinolines have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][7][19] The PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell survival and proliferation, is a common target for isoquinoline-based inhibitors. Additionally, many isoquinoline derivatives induce programmed cell death (apoptosis) in cancer cells.[7]

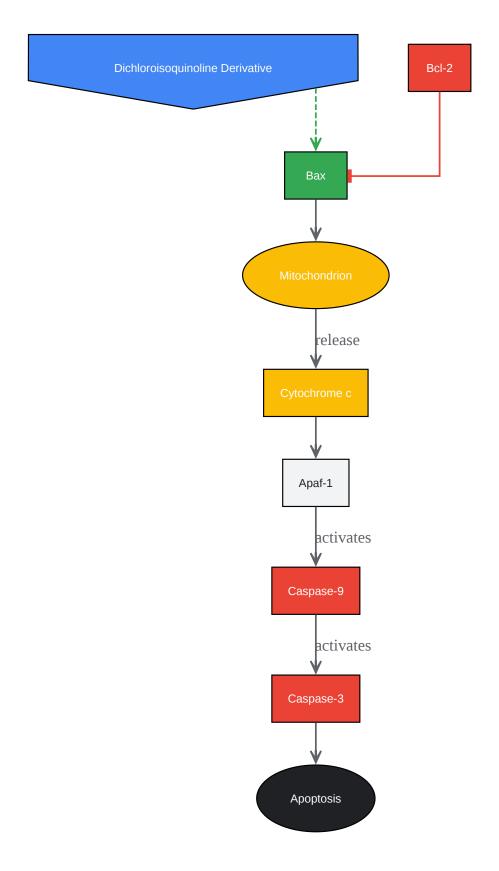




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Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isoquinoline derivatives.

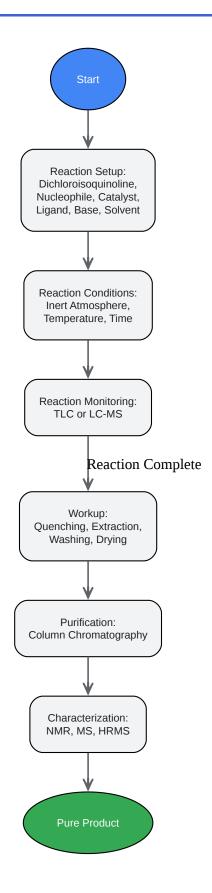




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Caption: Intrinsic apoptosis pathway induced by substituted isoquinolines.





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Caption: General experimental workflow for SNA reactions of dichloroisoquinolines.



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